molecular formula C13H10BrF B6293502 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl CAS No. 2404733-84-0

2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B6293502
CAS No.: 2404733-84-0
M. Wt: 265.12 g/mol
InChI Key: SHQLNSCWKTXCFL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10BrF. It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl can be synthesized by coupling 2-bromo-4-fluorobenzene with 4-methylphenylboronic acid under mild conditions .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminated biphenyl derivative .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-fluoro-1,1’-biphenyl: Similar structure but lacks the methyl group.

    2-Bromo-4-fluoro-1-iodobenzene: Contains an iodine atom instead of a methyl group.

    4-Methyl-1,1’-biphenyl: Lacks the bromine and fluorine substituents.

Uniqueness

2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl is unique due to the combination of bromine, fluorine, and methyl substituents on the biphenyl core. This unique substitution pattern can lead to distinct reactivity and properties compared to other biphenyl derivatives .

Properties

IUPAC Name

2-bromo-4-fluoro-1-(4-methylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQLNSCWKTXCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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